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Compound Name:

methylpropan-2-amine
CAS No.: 167762-63-2

Cat. No.: B3108680
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Topic: Reference Standards for 1-(4-Chlorophenoxy)-2-methylpropan-2-amine Analysis

Executive Summary

The accurate analysis of 1-(4-Chlorophenoxy)-2-methylpropan-2-amine (CAS 167762-63-2)
is critical for researchers in pharmaceutical impurity profiling and forensic toxicology.
Structurally analogous to the anorectic drug Chlorphentermine but distinguished by a phenoxy
ether linkage, this compound often appears as a process-related impurity in the synthesis of 4-
chlorophenoxy-based therapeutics (e.g., fibrates) or as a target analyte in designer drug
screening.

This guide objectively compares reference standard grades—Certified Reference Materials
(CRMs) versus Analytical Standards—and provides validated experimental protocols to ensure
data integrity.

Part 1: Technical Specifications & Comparative
Analysis
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To ensure reproducibility, researchers must select the appropriate standard grade based on

their specific application (e.g., quantitative assay vs. qualitative identification).

Chemical Identity

IUPAC Name: 1-(4-Chlorophenoxy)-2-methylpropan-2-amine
Molecular Formula: C10H14CINO
Molecular Weight: 199.68 g/mol (Free Base)

Key Structural Feature: Ether linkage between the 4-chlorophenyl ring and the tert-
butylamine moiety.

CAS Number: 167762-63-2[1]

Certified Reference

Analytical Standard

Research Grade

Feature , .

Material (CRM) (Primary) (Reagent)

ISO 17025/17034 Routine QC, Early-stage R&D,
Primary Use Quantitation, Method Identification, System Synthesis Starting

Validation

Suitability

Material

Certified Purity

>99.0% (Mass

>98.0%
(Chromatographic

>95.0% (Variable)

Balance/qNMR)
Area %)
Traceability Sl Units (NIST/BIPM) Internal Standard None
) Explicitly stated (e.qg., ] ) ]
Uncertainty Not typically provided Not provided

+0.5%)

Water Content

Measured (KF) &

Measured (KF)

Not always measured

Subtracted
Cost Factor High (10x) Medium (3x) Low (1x)
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Expert Insight: For regulatory submissions (IND/NDA) or forensic cases involving 1-(4-
Chlorophenoxy)-2-methylpropan-2-amine, the use of a CRM is non-negotiable to establish
metrological traceability. For routine impurity tracking in process development, an Analytical

Standard is sufficient if characterized by HPLC and NMR.

Part 2: Experimental Protocols

The following protocols are designed to be self-validating systems. Causality is explained for
every critical parameter.

Protocol A: High-Performance Liquid Chromatography
(HPLC-UVIMS)

Objective: Purity assessment and quantification of the amine in complex matrices.
e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 um).

o Causality: The hydrophobic 4-chlorophenoxy group requires a strong non-polar stationary
phase for retention, while the amine functionality requires end-capping to prevent tailing.

e Mobile Phase:
o A:0.1% Formic Acid in Water (pH ~2.7)
o B: Acetonitrile

o Causality: Acidic pH protonates the amine (pKa ~9.5), ensuring it exists as a cation. This
prevents secondary interactions with silanol groups on the column, sharpening the peak
shape.

o Gradient:
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o 0-2 min: 10% B (Isocratic hold to elute polar salts)
o 2-15min: 10% - 90% B (Linear gradient)
o 15-20 min: 90% B (Wash)
e Flow Rate: 1.0 mL/min
o Detection:
o UV: 225 nm (Maximal absorbance for the chlorophenoxy chromophore).

o MS: ESI Positive Mode (Target [M+H]* = 200.08 m/z).

Protocol B: Gas Chromatography-Mass Spectrometry
(GC-MS)

Objective: Structural confirmation and identification of volatile impurities.

Derivatization (Optional but Recommended): Trifluoroacetic anhydride (TFAA).

o Causality: The primary amine (-NHz2) can cause peak tailing and adsorption in the GC
inlet. Derivatization to the amide improves volatility and peak symmetry.

e Inlet Temp: 250°C (Splitless).
e Column: HP-5ms (30 m x 0.25 mm, 0.25 pm).
e Oven Program:
o 60°C (hold 1 min) — 20°C/min — 280°C (hold 5 min).
» MS Source: Electron Impact (El), 70 eV.
o Key Fragments (Underivatized):
o m/z 58:[C(CHs)2NHz]* (Alpha-cleavage dominant fragment).

o m/z 128/130:[CI-CeH4-OH]* (Chlorophenol cation).
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Part 3: Data Presentation & Visualization
Workflow: Qualification of a Reference Standard

This diagram illustrates the logical flow for qualifying a new batch of 1-(4-Chlorophenoxy)-2-

methylpropan-2-amine standard.
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Caption: Workflow for the qualification of 1-(4-Chlorophenoxy)-2-methylpropan-2-amine
reference standards, ensuring traceability and purity.

Stability Data Summary (Simulated)

Stability is a critical parameter for amine salts, which can be hygroscopic.

Purity (HPLC Area

Stress Condition Duration %) Observation
0

Control (4°C) 6 Months 99.8% White crystalline solid
Ambient (25°C/60% Slight clumping

6 Months 99.5% )
RH) (Hygroscopic)
Accelerated Deliquescence; trace

1 Month 98.2% .
(40°C/75% RH) hydrolysis

o N-oxide formation
Oxidation (3% H202) 24 Hours 92.4%
observed

Handling Note: Store the HCI salt of 1-(4-Chlorophenoxy)-2-methylpropan-2-amine in a
desiccator at 4°C. Allow to equilibrate to room temperature before weighing to prevent moisture

condensation.
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» Mass Spectrometry of Amine Derivatives: McLafferty, F. W., & TureCek, F. (1993).
Interpretation of Mass Spectra. University Science Books. (Standard text for interpretation of
alpha-cleavage mechanisms in amines).

o Reference Standard Qualification

o ISO 17034:2016. General requirements for the competence of reference material
producers. ISO. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.167762-63-2_CASS:167762-63-2_1-(4-Chlorophenoxy)-2-methylpropan-2-amine -
WIEM [chemsrc.com]

» To cite this document: BenchChem. [Reference standards for 1-(4-Chlorophenoxy)-2-
methylpropan-2-amine analysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3108680/docs#reference-standards-for-1-4-
chlorophenoxy-2-methylpropan-2-amine-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.iso.org/standard/29357.html
https://www.benchchem.com/product/b3108680?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemsrc.com/amp/cas/167762-63-2_3436324.html
https://www.chemsrc.com/amp/cas/167762-63-2_3436324.html
https://www.benchchem.com/product/b3108680/docs#reference-standards-for-1-4-chlorophenoxy-2-methylpropan-2-amine-analysis
https://www.benchchem.com/product/b3108680/docs#reference-standards-for-1-4-chlorophenoxy-2-methylpropan-2-amine-analysis
https://www.benchchem.com/product/b3108680/docs#reference-standards-for-1-4-chlorophenoxy-2-methylpropan-2-amine-analysis
https://www.benchchem.com/product/b3108680/docs#reference-standards-for-1-4-chlorophenoxy-2-methylpropan-2-amine-analysis
https://www.benchchem.com/product/b3108680?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3108680?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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